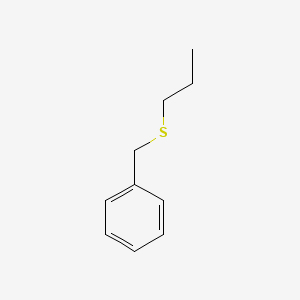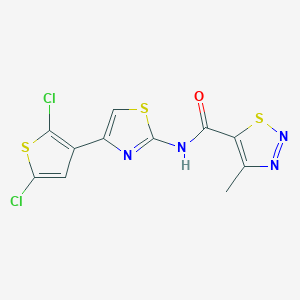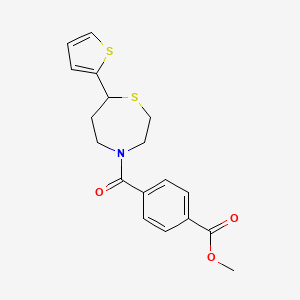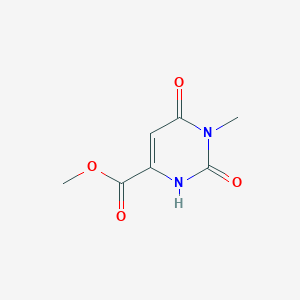
Benzyl propyl sulfide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
-
Thiol-Free One-Pot Synthesis
-
Substitution Reaction at the Sulfur
Scientific Research Applications
Photocleavage of Benzyl-Sulfur Bonds
Research by Fleming and Jensen (1996) explored the photocleavage mechanism of benzyl-sulfur bonds in compounds like benzyl phenyl sulfide. They demonstrated that these reactions proceed through a radical intermediate, a crucial insight for understanding the behavior of benzyl-sulfur compounds under light exposure.
Synthesis Approaches
A green synthesis route for various benzyl phenyl sulfide derivatives was developed by Wu et al. (2022). Their method, involving the reaction of thioanisoles with benzyl alcohols over ionic liquids, offers a more efficient and environmentally friendly approach to producing these compounds.
H2S Detection and Biological Implications
The work of Henthorn and Pluth (2015) and Steiger et al. (2016) focused on the role of hydrogen sulfide (H2S) in biology, using benzyl thiocarbamates for H2S delivery and detection. Their research contributes to our understanding of H2S as a biological signaling molecule and the development of chemical tools for H2S research.
Deodorization and Photocatalysis
Studies by Sun et al. (2008) demonstrated the efficient deodorization of organic sulfides, including benzyl 2-propenyl sulfide, using metal phthalocyanine sulfonate and visible light. This research highlights the potential of photocatalysis in environmental applications like odor control.
Cellular Effects of Polysulfides
The effects of sulfane sulfur content in benzyl polysulfides on cell proliferation were examined by Bolton et al. (2019). Their study provided insights into the role of different polysulfides in biological systems, particularly in the context of hydrogen sulfide signaling.
Photooxidation Studies
The photooxidation of organic sulfides, including benzyl phenyl sulfide, was investigated by Vosooghian and Habibi (2007). Their work contributes to our understanding of the oxidative processes in organic substrates under photoactivated conditions.
properties
IUPAC Name |
propylsulfanylmethylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14S/c1-2-8-11-9-10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGOPSINYHITXEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSCC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(3-phenylpropyl)acetamide](/img/structure/B2610357.png)
![3,4-difluoro-N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2610358.png)
![4-benzyl-N-(3-(dimethylamino)propyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2610360.png)

![6-(3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl)-1,3-dimethyl-7-propyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione](/img/structure/B2610362.png)

![3-(4-Fluorobenzoyl)-1-[(4-fluorophenyl)methyl]-6-methoxy-1,4-dihydroquinolin-4-one](/img/structure/B2610365.png)
![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-(2-methoxypyridin-3-yl)propanamide](/img/structure/B2610366.png)



![N-(2,2-Difluoroethyl)-N-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]amine hydrochloride](/img/structure/B2610375.png)

